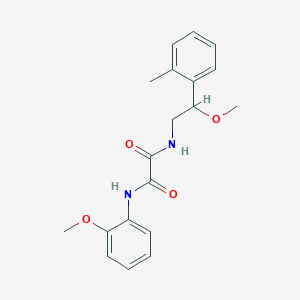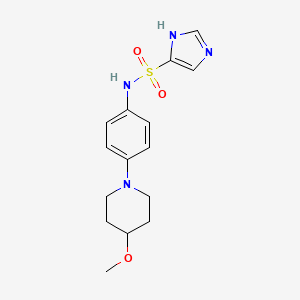
N-(4-(4-methoxypiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-(4-methoxypiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide” is a complex organic molecule that contains several functional groups, including a methoxy group, a piperidine ring, a phenyl ring, an imidazole ring, and a sulfonamide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized through a series of reactions involving the coupling of the appropriate piperidine and phenyl derivatives, followed by the introduction of the imidazole and sulfonamide groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. The piperidine ring provides a basic nitrogen atom, the phenyl ring contributes to the compound’s aromaticity, the methoxy group may influence the compound’s solubility and reactivity, the imidazole ring could contribute to the compound’s acidity and basicity, and the sulfonamide group could be involved in hydrogen bonding .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its various functional groups. For example, the basic nitrogen in the piperidine ring could participate in acid-base reactions, the phenyl ring could undergo electrophilic aromatic substitution, and the sulfonamide group could be involved in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility could be affected by the polar sulfonamide and methoxy groups, and its melting and boiling points would be influenced by its molecular weight and the types of intermolecular forces it can form .科学的研究の応用
Antimicrobial and Antitubercular Activities
A study conducted by Ranjith et al. (2014) on derivatives of N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide and sulfonamide, closely related to N-(4-(4-methoxypiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide, revealed significant antimicrobial activity. These compounds demonstrated potent in vitro antibacterial activity against a variety of pathogens, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, as well as antifungal activity against Candida albicans and antitubercular activity against Mycobacterium tuberculosis H37Rv strain (Ranjith et al., 2014).
Enzyme Inhibition and Potential in Medicinal Chemistry
Further, Ozmen Ozgun et al. (2019) synthesized sulfonamide derivatives incorporating pyrazoline and sulfonamide pharmacophores, aiming to explore their inhibitory effects on human carbonic anhydrase and acetylcholinesterase enzymes. The study suggested that these compounds could serve as a basis for developing novel inhibitor candidates with low cytotoxicity, indicative of the therapeutic potential of sulfonamide derivatives in treating conditions that benefit from enzyme inhibition (Ozmen Ozgun et al., 2019).
Advanced Synthesis Techniques
Research by Rozentsveig et al. (2013) on the one-pot synthesis of N-(Imidazo[1,2-a]pyridin-3-yl) and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, although not directly involving N-(4-(4-methoxypiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide, highlights the evolving methods in synthesizing complex sulfonamide derivatives. This advancement in synthetic methodologies could facilitate the development of more potent sulfonamide-based compounds for various therapeutic applications (Rozentsveig et al., 2013).
Environmental and Biochemical Transformations
In an intriguing study by Ricken et al. (2013), the degradation of sulfonamide antibiotics, including structures similar to N-(4-(4-methoxypiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide, was investigated in Microbacterium sp. strain BR1. This study provides insight into the environmental fate and potential biotransformation pathways of sulfonamide compounds, highlighting the need for understanding both the therapeutic and ecological impacts of these molecules (Ricken et al., 2013).
特性
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-1H-imidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-22-14-6-8-19(9-7-14)13-4-2-12(3-5-13)18-23(20,21)15-10-16-11-17-15/h2-5,10-11,14,18H,6-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLJQUQKUQWXGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-methoxypiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

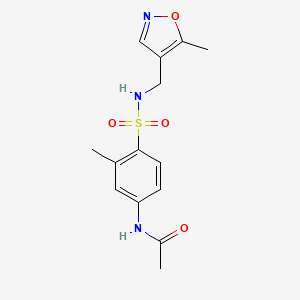
![2-[1-[2-(2-Methoxyphenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2467166.png)
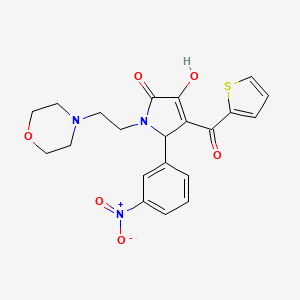
![(4-{[(4-Fluorophenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B2467169.png)

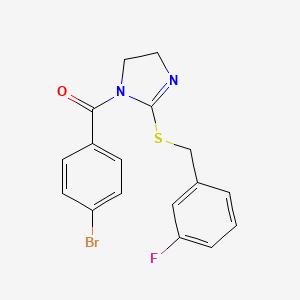
![[2-[4-[5-(4-Methoxyphenyl)triazol-1-yl]phenyl]-2-oxoethyl] 3-iodobenzoate](/img/structure/B2467175.png)

![(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl (pyridin-3-ylmethyl)carbamodithioate](/img/structure/B2467177.png)
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B2467178.png)


![5-(3-methylbenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2467183.png)
